Ring-Opening Metathesis (ROM) vs. Polymerization (ROMP): Electronic Control Over Reactivity
A direct comparative study of 1-substituted cyclobutenes established that 1-cyclobutenecarboxylic acid esters (e.g., compounds 4a and 4b) undergo a single ring-opening metathesis (ROM) cycle and fail to polymerize (ROMP). In stark contrast, structurally analogous secondary amides undergo living ROMP, producing polymers with narrow polydispersities (PDI < 1.4) [1]. Ethyl cyclobut-1-ene-1-carboxylate, as a 1-cyclobutenecarboxylic acid ester, is therefore classified as a ROM substrate, not a ROMP monomer. This is a critical functional distinction for polymer chemists designing novel materials.
| Evidence Dimension | Reactivity in Ring-Opening Metathesis |
|---|---|
| Target Compound Data | Undergoes single ring-opening metathesis (ROM); does not polymerize (ROMP) [1]. |
| Comparator Or Baseline | 1-Cyclobutenecarboxylic acid secondary amides (e.g., compound 2a) undergo living ROMP to yield polymers with PDI < 1.4 [1]. |
| Quantified Difference | Binary outcome: Polymerization (Amides) vs. No Polymerization (Esters). Esters require >20 h to reach 75% consumption in stoichiometric ROM, while amides have t50 ~30-48 min for ROMP [1]. |
| Conditions | Reaction with Grubbs 3rd generation catalyst [(H2IMes)(3-Br-pyridine)2(Cl)2Ru=CHPh] in CD2Cl2 at 25°C. |
Why This Matters
This data definitively informs the compound's utility: it is a stoichiometric ROM reagent for installing a cyclobutene-derived fragment, not a monomer for building macromolecular architectures via ROMP.
- [1] Song, A., Lee, J. C., Parker, K. A., & Sampson, N. S. (2010). Scope of the Ring-Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Journal of the American Chemical Society, 132(30), 10513–10520. View Source
